[(1S)-2,2-difluorocyclopropyl]methanol
Description
Historical Context of Fluorinated Cyclopropane (B1198618) Chemistry
The journey of fluorinated cyclopropanes is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to the 19th century, the chemistry of fluorinated cyclopropanes began to flourish in the mid-20th century. nih.gov A significant breakthrough was the development of methods for the generation of difluorocarbene (:CF2), a highly reactive intermediate that can readily add to alkenes to form gem-difluorocyclopropanes. This reaction remains a fundamental and widely used method for constructing this important structural motif. beilstein-journals.org Over the decades, a variety of reagents and conditions have been developed to generate difluorocarbene, making the synthesis of difluorocyclopropanes more accessible and versatile. researchgate.net
Strategic Importance of Chiral Fluorinated Building Blocks
In the realm of pharmaceuticals, chirality plays a pivotal role. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. Chiral fluorinated building blocks, such as [(1S)-2,2-difluorocyclopropyl]methanol, are therefore of immense strategic value. nih.gov These synthons provide a direct route to enantiomerically pure, complex molecules, obviating the need for costly and often inefficient chiral resolution steps later in a synthetic sequence. nih.gov The development of asymmetric methods to access these building blocks, including chemoenzymatic and catalytic approaches, is an active and critical area of research. nih.govnih.gov
Research Scope and Objectives Pertaining to this compound as a Key Synthon
This compound represents a quintessential chiral building block, incorporating both the beneficial properties of the difluorocyclopropyl group and a versatile hydroxyl functional group for further chemical transformations. Its specific stereochemistry makes it a valuable precursor for the synthesis of a wide range of enantiomerically pure target molecules. Research in this area is focused on developing efficient and highly stereoselective syntheses of this synthon and demonstrating its utility in the construction of complex, biologically active compounds. For instance, the ((S)-2,2-difluorocyclopropyl) moiety has been incorporated into potent inhibitors for the treatment of autoimmune diseases, highlighting the importance of this specific chiral unit in drug design. osti.gov Recent advancements in biocatalysis, utilizing engineered enzymes, have shown great promise for the highly stereoselective synthesis of gem-difluorinated cyclopropanes, offering a potential pathway to compounds like this compound with exceptional enantiomeric purity. wpmucdn.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H6F2O |
| Molecular Weight | 108.09 g/mol |
| Chirality | (1S) |
| Functional Groups | Hydroxyl, gem-difluorocyclopropyl |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1s 2,2 Difluorocyclopropyl Methanol and Analogues
Evolution of Difluorocyclopropanation Techniques
The construction of the difluorocyclopropane ring is primarily achieved through the [2+1] cycloaddition of a difluorocarbene (:CF₂) with an alkene. The evolution of this technique has been marked by the development of more efficient, safer, and more selective difluorocarbene precursors.
Early Difluorocarbene Precursors and Their Application
The initial methods for generating difluorocarbene were often characterized by harsh reaction conditions, the use of hazardous materials, and limited substrate scope. These early precursors laid the groundwork for modern difluorocyclopropanation chemistry.
One of the first practical methods involved the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) in a high-boiling solvent like diglyme or triglyme at temperatures around 190 °C. beilstein-journals.org This reagent served as a common source for difluorocarbene, but the high temperatures required limited its application to thermally stable alkenes. beilstein-journals.org
Another significant early precursor was phenyl(trifluoromethyl)mercury , known as Seyferth's reagent. nih.govresearchgate.net This organomercury compound generates difluorocarbene under milder conditions (refluxing benzene with NaI) and is effective for both electron-rich and electron-poor alkenes. nih.gov However, the extreme toxicity and environmental persistence of organomercury compounds are major drawbacks. beilstein-journals.orgnih.gov Similarly, trifluoromethyl derivatives of tin, such as trimethyl(trifluoromethyl)tin , were also used but share toxicity concerns. beilstein-journals.orgnih.gov
Other early methods included:
Halodifluoromethanes (e.g., CHClF₂) under basic conditions, though the strong bases often led to low yields due to side reactions.
Hexafluoropropylene oxide (HFPO) , which decomposes at temperatures above 170 °C to form difluorocarbene and trifluoroacetyl fluoride (B91410). It is an effective and inexpensive reagent for simple alkenes. beilstein-journals.orgnih.gov
Difluorodiazirine , which generates difluorocarbene upon photolysis or pyrolysis at temperatures above 165 °C, producing the desired products in good yields. However, this reagent is known to be explosive. nih.gov
These pioneering methods, while foundational, highlighted the need for milder and more user-friendly difluorocarbene sources, which spurred the development of reagents like (trifluoromethyl)trimethylsilane (TMSCF₃). cas.cnnih.gov
Table 1: Comparison of Early Difluorocarbene Precursors
| Precursor | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium chlorodifluoroacetate | Refluxing diglyme (~190 °C) | Inexpensive | High temperature, limited substrate scope |
| Phenyl(trifluoromethyl)mercury (Seyferth's Reagent) | Refluxing benzene with NaI | Milder conditions, broad scope | Highly toxic, environmental hazard |
| Trimethyl(trifluoromethyl)tin | Thermal or iodide-induced decomposition | Effective for various alkenes | Toxic organotin compound |
| Hexafluoropropylene oxide (HFPO) | >170 °C, autoclave or pyrolysis | Inexpensive, effective for simple alkenes | High temperature, pressure equipment |
| Difluorodiazirine | Pyrolysis (>165 °C) or photolysis | Good yields | Explosive |
Development of Stereoselective Cyclopropanation Approaches
With reliable methods for generating difluorocarbene established, research shifted towards controlling the stereochemical outcome of the cyclopropanation. Early stereoselective approaches were often substrate-controlled, relying on the inherent stereochemistry of the alkene to direct the approach of the carbene. For instance, the cyclopropanation of a chiral alkene would lead to diastereomeric products, with the ratio depending on the steric and electronic properties of the substrate.
A significant advancement was the use of chiral auxiliaries attached to the alkene substrate. These auxiliaries create a chiral environment that biases the facial selectivity of the difluorocarbene addition. An example includes the use of N-acylimidazolidinone chiral auxiliaries, which have been employed in diastereoselective difluorocyclopropanation reactions. nih.gov This strategy allows for the formation of enantioenriched difluorocyclopropanes after the removal of the auxiliary. nih.gov While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. sigmaaldrich.com These methods paved the way for the development of more efficient catalytic asymmetric techniques. nih.govacs.org
Asymmetric Synthesis of Chiral Difluorocyclopropylmethanol Derivatives
The synthesis of a specific enantiomer like [(1S)-2,2-difluorocyclopropyl]methanol necessitates the use of asymmetric synthesis techniques. These methods aim to create the desired stereocenter with high enantiomeric purity.
Enantioselective Routes via Chiral Auxiliaries and Catalysis
Catalytic asymmetric cyclopropanation represents a more atom-economical approach than the use of stoichiometric chiral auxiliaries. This field has seen significant progress, particularly with the use of transition metal catalysts bearing chiral ligands. Rhodium(II) complexes, for example, are highly effective in catalyzing carbene transfer reactions from diazo compounds. nih.govrsc.orgrwth-aachen.de The development of rhodium catalysts with chiral ligands, such as Rh₂(S-PTAD)₄, has enabled the asymmetric cyclopropanation of alkenes with difluoroalkyl-substituted carbenes, achieving high yields and enantioselectivities. nih.gov
More recently, cobalt-catalyzed methods have emerged for the regio-, diastereo-, and enantioselective hydroalkylation of gem-difluorocyclopropenes, providing access to chiral gem-difluorocyclopropanes with adjacent stereocenters. rsc.orgmatilda.science These catalytic systems offer direct routes to complex chiral structures that are difficult to access through other means. The choice of metal and ligand is crucial for achieving high levels of stereocontrol in these transformations. acs.org
Chemoenzymatic and Biocatalytic Strategies for Enantiomeric Purity
Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. morressier.com Chemoenzymatic strategies often involve the enzymatic resolution of a racemic mixture prepared by conventional chemical synthesis. nih.govresearchgate.net For chiral difluorocyclopropyl derivatives, lipase-catalyzed reactions are particularly common. researchgate.net
One successful strategy involves the kinetic resolution of racemic difluorocyclopropyl esters or alcohols. wpmucdn.com For example, a prochiral diacetate can be selectively hydrolyzed by a lipase to yield a chiral monoacetate with high enantiomeric excess (>99% ee). nih.gov This approach allows for the separation of enantiomers based on the differential rate of reaction of the enzyme with each stereoisomer.
Furthermore, engineered enzymes are being developed to perform reactions not seen in nature. Engineered myoglobin-based catalysts have been shown to catalyze the cyclopropanation of gem-difluoro alkenes with high diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% ee), overcoming challenges faced by traditional chemocatalytic methods. wpmucdn.com These biocatalytic routes are becoming increasingly important for the sustainable production of chiral pharmaceuticals and their intermediates. researchgate.netnih.gov
Table 2: Selected Biocatalytic Approaches to Chiral Difluorocyclopropanes
| Strategy | Enzyme/Biocatalyst | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipase | Racemic difluorocyclopropyl ester/alcohol | Separation of enantiomers | wpmucdn.com |
| Asymmetric Hydrolysis | Lipase | Prochiral diacetate of a difluorocyclopropane diol | Chiral monoacetate (>99% ee) | nih.gov |
| Asymmetric Cyclopropanation | Engineered Myoglobin (B1173299) | gem-Difluoro alkene + Diazoacetonitrile | High diastereo- and enantioselectivity | wpmucdn.com |
Asymmetric Transfer Hydrogenation Approaches
Asymmetric transfer hydrogenation (ATH) is a robust and practical method for the enantioselective reduction of ketones and other prochiral unsaturated compounds to chiral alcohols. liv.ac.ukmdpi.comnih.govnih.gov This technique typically employs a chiral transition metal catalyst, such as a Noyori-Ikariya ruthenium complex, and a simple hydrogen donor like isopropanol or formic acid. acs.orgnih.govresearchgate.net
For the synthesis of chiral difluorocyclopropylmethanols, a common strategy involves the ATH of a corresponding difluorocyclopropyl ketone. The reduction of gem-difluorocyclopropenyl ketones catalyzed by a Noyori-Ikariya ruthenium complex can provide optically enriched cis-disubstituted gem-difluorocyclopropyl ketones, which can then be converted to the desired alcohol. acs.orgnih.gov Similarly, the ATH of gem-difluorocyclopropenyl esters has been shown to produce enantioenriched cis-gem-difluorocyclopropyl esters with moderate to high enantioselectivity (66–99% ee). nih.gov These esters are valuable building blocks that can be readily transformed into this compound. The ATH methodology is attractive due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment. mdpi.com
Multistep Convergent and Divergent Synthetic Pathways
Convergent and divergent strategies allow for the efficient construction of complex molecules and libraries of analogues from a common core structure. In the context of this compound, these pathways focus on either elaborating the existing structure or creating the core ring system through efficient, multi-reaction sequences.
A primary strategy for modifying gem-difluorocyclopropanes (F₂CPs) involves transition-metal-catalyzed ring-opening reactions. These reactions leverage the ring strain of the F₂CPs to induce cleavage of a carbon-carbon bond, typically leading to the formation of linear monofluorinated alkenes. rsc.org This transformation serves as a gateway to a wide array of functionalized products.
Palladium-catalyzed cross-coupling reactions of gem-F₂CPs are particularly versatile. By reacting the F₂CP with various carbon and heteroatom nucleophiles—such as amines, alcohols, and carboxylic acids—a diverse range of fluoroalkenes can be synthesized with high linear selectivity. rsc.org A notable advancement is the palladium-catalyzed defluorinative alkylation using hydrazones as nucleophiles. This approach completely switches the regioselectivity to favor branched α-fluoroalkene products, providing a method for significant carbon chain elongation and functionalization under mild conditions. nih.gov
Cobalt-based catalytic systems have also been developed for the fluoroallylation of carbonyls. This method involves the sequential activation of C-C and C-F bonds in gem-F₂CPs to form a nucleophilic fluoroallylcobalt species, which then adds to aldehydes. The result is the formation of novel fluorinated homoallylic alcohols, representing a direct pathway for both functionalization and carbon chain extension. acs.org
Divergent synthesis is a powerful strategy for rapidly generating molecular libraries from a central core. wikipedia.org A functionalized difluorocyclopropane, for example, can be subjected to a range of different reagents and reaction conditions to produce a family of unique molecular skeletons, which is highly valuable in drug discovery. wikipedia.org
| Catalyst/Reagent | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Palladium Catalyst / Hydrazones | Defluorinative Alkylation | Forms branched alkylated α-fluoroalkenes. | nih.gov |
| Cobalt Catalyst / Aldehydes | Fluoroallylation | Produces linear fluorinated homoallylic alcohols. | acs.org |
| Palladium Catalyst / Various Nucleophiles | Ring-Opening Cross-Coupling | Provides access to various monofluorinated alkenes. | rsc.org |
| Photoredox Catalyst / Alkenes | [3+2] Cascade Cyclization | Converts gem-F₂CPs into gem-difluorocyclopentanes. | rsc.org |
The construction of the gem-difluorocyclopropane ring itself is most commonly achieved via the [2+1] cycloaddition of an alkene with difluorocarbene (:CF₂). cas.cnresearchgate.netd-nb.info These reactions are frequently designed as efficient one-pot or tandem processes where the highly reactive difluorocarbene is generated in situ from a stable precursor, immediately reacting with the present alkene. This avoids the need to handle the unstable carbene directly and minimizes side reactions. d-nb.info
Several reagents have been developed for the efficient in situ generation of difluorocarbene. Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) has proven to be a highly effective difluorocarbene source for the gem-difluorocyclopropanation of vinyl sulfonic esters, proceeding in a one-pot fashion. cas.cn Other common precursors include sodium chlorodifluoroacetate (ClCF₂COONa) and (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), which release difluorocarbene upon heating. d-nb.infonih.gov
Beyond the synthesis of the ring, tandem reactions that use gem-F₂CPs as starting materials can rapidly build molecular complexity. For example, isothiouronyl radical cations, generated under photoredox catalysis, can initiate a [3+2]-radical cascade cyclization with gem-F₂CPs and alkenes to furnish gem-difluorocyclopentanes. rsc.org Such tandem processes, where multiple chemical bonds are formed in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. researchgate.net
Sustainable and Efficient Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact by improving efficiency, minimizing waste, and avoiding hazardous substances. jocpr.com
Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction based on the amount of starting materials that are incorporated into the final desired product. wikipedia.orgwordpress.com A reaction with high atom economy generates minimal waste. chembam.com Many traditional fluorination reactions suffer from poor atom economy and rely on hazardous materials. tandfonline.comcas.cn For instance, the Swarts reaction, which uses antimony trifluoride (SbF₃) or hazardous hydrogen fluoride (HF), generates a large amount of chloride waste. cas.cn Similarly, the Balz–Schiemann reaction requires high temperatures and involves potentially explosive diazonium salt intermediates. cas.cn
In contrast, modern green fluorine chemistry focuses on developing more sustainable alternatives. tandfonline.com A significant advancement is the use of mechanochemistry, which allows for solid-state aromatic nucleophilic fluorination reactions. rsc.org These solvent-free protocols can be faster, operate under ambient conditions, and eliminate the need for toxic, high-boiling solvents that are difficult to remove and harmful to the environment. rsc.orgrsc.org By focusing on reaction design that maximizes the incorporation of all materials into the final product, these green approaches significantly reduce the environmental footprint of fluorination processes. wordpress.com
Catalysis is fundamental to developing efficient and sustainable synthetic protocols. Catalysts can lower activation energies, increase reaction rates, and provide high levels of selectivity, often under milder conditions than stoichiometric reactions.
In the synthesis of gem-difluorocyclopropanes, phase-transfer catalysis (PTC) is an effective method for generating difluorocarbene. Using a catalyst like a tetraalkylammonium salt, reactants from two immiscible phases (e.g., an aqueous base and an organic alkene/carbene precursor) can be brought together to react, enabling efficient cyclopropanation. nih.govrsc.org
Transition-metal catalysis is indispensable for the subsequent functionalization of the gem-difluorocyclopropane ring. As discussed previously, catalysts based on palladium, rsc.orgnih.gov cobalt, acs.org and copper rsc.org are instrumental in ring-opening and cross-coupling reactions. These catalytic systems provide precise control over reactivity and selectivity, allowing for the synthesis of specific isomers and complex molecular architectures that would be difficult to achieve otherwise. For instance, the choice of a palladium catalyst and its associated ligand can determine whether a ring-opening reaction yields a linear or branched product, highlighting the power of catalysis to direct reaction outcomes. nih.gov
| Catalyst Type | Example | Application | Advantage | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium hydrogensulphate | In situ generation of difluorocarbene for cyclopropanation. | Avoids strong bases; mild conditions. | nih.govrsc.org |
| Palladium Catalyst | Pd(OTFA)₂/PtBu₃·HBF₄ | Ring-opening cross-coupling with various nucleophiles. | High efficiency and control over regioselectivity. | rsc.orgnih.gov |
| Cobalt Catalyst | Co(II) complexes | Coupling of gem-F₂CPs with aldehydes. | Enables synthesis of fluorinated homoallylic alcohols. | acs.org |
| Copper Catalyst | Cu(I) complexes | Ring-opening reactions with unique C2-C3 bond activation. | Provides access to fully substituted alkyl vinyl ethers. | rsc.org |
Chemical Reactivity and Transformations of 1s 2,2 Difluorocyclopropyl Methanol
Reactivity of the Primary Hydroxyl Functionality
The primary hydroxyl group in [(1S)-2,2-difluorocyclopropyl]methanol exhibits reactivity typical of a primary alcohol, enabling a variety of functional group interconversions.
The primary alcohol of this compound can readily undergo esterification with carboxylic acids under various catalytic conditions. Standard methods such as the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, are applicable. masterorganicchemistry.comresearchgate.net For substrates that may be sensitive to strong acids, milder methods like the Steglich esterification can be employed. commonorganicchemistry.comnih.gov This method uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Enzyme-catalyzed esterification represents a key method for the kinetic resolution of racemic or prochiral difluorocyclopropane derivatives, highlighting the synthetic utility of this reaction. Lipases are commonly used for the asymmetric transesterification of related difluorocyclopropyl diols, yielding enantiomerically enriched monoacetates. beilstein-journals.org
Etherification can also be achieved through standard synthetic protocols. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to prepare ethers from this compound.
Table 1: Representative Esterification Reactions
| Reaction Type | Reagents & Conditions | Product Type | Notes |
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COO-CH₂-cyclopropyl) | Equilibrium-driven reaction; often uses excess alcohol or removal of water. masterorganicchemistry.com |
| Steglich Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | Ester (R-COO-CH₂-cyclopropyl) | Mild conditions suitable for acid-sensitive substrates. nih.gov |
| Enzymatic Resolution | Lipase, Acyl Donor | Enantiomerically Enriched Ester | Used for separating enantiomers of chiral cyclopropane (B1198618) derivatives. beilstein-journals.org |
The primary hydroxyl group of this compound can be oxidized to the corresponding aldehyde, [(1S)-2,2-difluorocyclopropyl]carbaldehyde. This transformation requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. A variety of modern, selective oxidation methods are available. nih.gov For instance, systems utilizing hydrogen peroxide with catalysts like iron (III) chloride have proven effective for the selective oxidation of various alcohols to aldehydes under mild conditions. nih.govfrontiersin.org
Regarding reduction, the hydroxyl group itself is already in its most reduced state. However, the fluorine atoms on the cyclopropane ring can be removed under specific reductive conditions. For example, treatment of a difluorocyclopropane derivative with sodium borohydride (B1222165) (NaBH₄) in hot dimethyl sulfoxide (B87167) (DMSO) can lead to reductive defluorination, yielding the corresponding monofluoro- or non-fluorinated cyclopropane while preserving the three-membered ring. beilstein-journals.org
Table 2: Oxidation of this compound
| Reagent System | Product | Key Features |
| FeCl₃ / H₂O₂ | [(1S)-2,2-Difluorocyclopropyl]carbaldehyde | Offers a facile and efficient protocol for selective oxidation. nih.gov |
| Supported Metal Catalysts | [(1S)-2,2-Difluorocyclopropyl]carbaldehyde | Allows for efficient and recyclable oxidation reactions. frontiersin.org |
The hydroxyl group of this compound is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic substitution. youtube.com This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.
Once activated as a tosylate ([(1S)-2,2-difluorocyclopropyl]methyl tosylate), the molecule becomes an excellent substrate for nucleophilic substitution reactions with a wide range of nucleophiles. beilstein-journals.orgnih.gov The reaction can proceed through a concerted (SN2) or a stepwise (SN1) mechanism depending on the reaction conditions and the nucleophile's strength. youtube.com These substitution reactions are crucial for introducing diverse functionalities, such as azides, cyanides, or other carbon and heteroatom nucleophiles.
Stereospecific and Regioselective Transformations of the Difluorocyclopropyl Ring
The gem-difluoro substitution on the cyclopropane ring significantly influences its stability and reactivity, predisposing it to specific ring-opening and rearrangement reactions. The presence of fluorine atoms weakens the opposing C-C bond (the distal bond). beilstein-journals.orgnih.gov
The (2,2-difluorocyclopropyl)methyl system is prone to ring-opening reactions, particularly when a carbocation is generated at the methyl position. beilstein-journals.orgnih.gov A key example is the acetolysis of (2,2-difluorocyclopropyl)methyl tosylate. The dissociation of the tosylate leaving group generates a primary cyclopropylmethyl carbocation. beilstein-journals.orgnih.gov This highly unstable intermediate rapidly undergoes ring-opening through the cleavage of one of the adjacent (proximal) C-C bonds of the cyclopropane ring. This process results in the formation of more stable homoallylic carbocation intermediates, which are then trapped by the solvent (acetic acid) to yield homoallylic acetate (B1210297) products. beilstein-journals.orgnih.gov The rate constant for the unimolecular ring opening of the related 2,2-difluorocyclopropylcarbinyl radical is significantly larger than that of the non-fluorinated parent compound, highlighting the electronic effect of the fluorine atoms. nih.gov
In a different context, Friedel-Crafts acylation of arenes with 2,2-difluorocyclopropanecarbonyl chloride can also lead to unexpected ring-opening. Instead of the expected aryl 2,2-difluorocyclopropyl ketones, the reaction can proceed via a rearrangement of the initially formed acylium ion to generate aryl 3-chloro-3,3-difluoropropyl ketones. nih.gov This outcome demonstrates that the ring can open even when the reactive center is not directly attached to the ring but is conjugated with it.
Table 3: Mechanisms of Ring-Opening
| Starting Material Derivative | Conditions | Intermediate | Product Type |
| (2,2-Difluorocyclopropyl)methyl tosylate | Acetolysis (CH₃COOH, Heat) | Cyclopropylmethyl carbocation | Homoallylic acetates. beilstein-journals.orgnih.gov |
| 2,2-Difluorocyclopropanecarbonyl chloride | Friedel-Crafts (Arene, AlCl₃) | Acylium ion | Aryl 3-chloro-3,3-difluoropropyl ketone. nih.gov |
The strained difluorocyclopropane ring is susceptible to various rearrangement reactions, which are often initiated thermally or by the formation of a reactive intermediate. beilstein-journals.orgnih.gov A classic example is the vinylcyclopropane (B126155) rearrangement. A 2,2-difluoro-1-vinylcyclopropane derivative, upon heating, can rearrange to a difluorinated cyclopentene. beilstein-journals.orgnih.gov
The presence of geminal fluorine atoms significantly lowers the activation energy for thermal isomerizations compared to their non-fluorinated analogs due to the weakening of the C-C bond opposite the CF₂ group. nih.govacs.org Computational studies have shown that this destabilization of the cyclopropane ring, rather than stabilization of the transition state, is responsible for the lower activation energy of rearrangement. acs.org Rearrangements can also be part of a cascade that begins with ring-opening. As seen in the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride, the reaction proceeds via an apparent rearrangement of the acylium ion following ring-opening to yield the final product. nih.gov These rearrangements are a key feature of cyclopropane chemistry, allowing access to different ring systems and functionalized linear products. mvpsvktcollege.ac.in
Cycloaddition Reactions and Their Derivatives
While this compound itself is not a typical substrate for cycloaddition reactions, it serves as a valuable precursor to molecules that can readily participate in such transformations. The alcohol moiety can be chemically modified to an alkene or another reactive functional group, enabling its use in cycloadditions like the Diels-Alder or 1,3-dipolar cycloadditions. The reactivity is often dictated by the gem-difluorocyclopropane unit.
Derivatives such as gem-difluorocyclopropenes are particularly reactive in cycloaddition reactions. For instance, they readily undergo [3+2]-cycloaddition with 1,3-dipoles like azomethine ylides. These reactions provide access to novel, densely functionalized, and stereochemically complex fluorinated scaffolds, such as 3-azabicyclo[3.1.0]hexanes, which are of significant interest in medicinal chemistry. researchgate.netnih.gov The introduction of fluorinated cyclopropane rings combines the strategies of fluorination and increasing three-dimensionality to create compounds with potentially favorable drug-like properties. nih.gov
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is another avenue for the derivatives of this compound. beilstein-journals.orgyoutube.com By converting the methanol (B129727) to a dienophile (e.g., an α,β-unsaturated ester) or a diene, these [4+2] cycloadditions can be employed. The reaction's efficiency and selectivity are heavily influenced by the electronic nature of the substituents on both the diene and the dienophile. youtube.comresearchgate.net For example, fluorinated dienophiles often exhibit unique reactivity and selectivity profiles due to the electronic pull of the fluorine atoms. beilstein-journals.org
Below is a table summarizing representative cycloaddition reactions involving gem-difluorocyclopropane derivatives, illustrating the potential transformations for activated forms of this compound.
| Reaction Type | Diene / Dipole | Dienophile / Dipolarophile | Conditions | Product Type | Ref |
| [3+2] Cycloaddition | Azomethine Ylide (from Isopropyl Prolinate) | gem-Difluorocyclopropene | 80°C, 4 h | Fluorinated 3-Azabicyclo[3.1.0]hexane | researchgate.net |
| [3+2] Cycloaddition | C-Arylnitrones | Perfluoro 2-methylpent-2-ene | Mild | Isoxazolidines | nih.gov |
| [4+2] Diels-Alder | 1,3-Cyclopentadiene | β-Fluoro-β-nitrostyrene | o-xylene, 110°C | Monofluorinated Norbornene | beilstein-journals.org |
| [4+2] Diels-Alder | Thiochalcones | 1-Phenyl-4H-phosphinin-4-one 1-oxide | THF, 60°C | Bicyclic P,S-Heterocycle | mdpi.com |
Influence of Fluorine Atoms on Molecular Reactivity
The two fluorine atoms on the cyclopropane ring are the dominant force governing the molecule's chemical behavior. Their influence manifests through powerful electronic effects and by dictating the molecule's preferred three-dimensional shape.
The most significant impact of the gem-difluoro group is its strong electron-withdrawing inductive effect (-I effect). The high electronegativity of fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the cyclopropane ring and adjacent functional groups. nih.govnih.gov This electronic perturbation has several key consequences:
Weakening of the Distal C-C Bond: The substitution of hydrogen with fluorine on a cyclopropane ring leads to a significant weakening of the C-C bond opposite the fluorinated carbon. beilstein-journals.org This makes gem-difluorocyclopropanes prone to ring-opening reactions, a common pathway in their transformations. beilstein-journals.orgacs.org
Modulation of Acidity and Basicity: The inductive effect influences the pKa of nearby functional groups. A study on functionalized gem-difluorinated cycloalkanes showed that the CF2 moiety significantly lowers the pKa of carboxylic acids (making them more acidic) and amines (making the conjugate acid more acidic, hence the amine less basic) compared to their non-fluorinated counterparts. nih.gov
Altered Lipophilicity and Solubility: While the inductive effect is predictable for acidity, its impact on properties like lipophilicity (LogP) and aqueous solubility is more complex. These properties are affected not just by the fluorine atoms but also by ring size and the nature of other functional groups. nih.gov
The table below, based on data for related functionalized cycloalkanes, illustrates the typical electronic influence of gem-difluorination on key physicochemical properties. nih.gov
| Compound Pair | Property | Non-fluorinated Value | gem-Difluorinated Value | Change |
| Cyclohexanecarboxylic Acid | pKa | 4.90 | 4.35 | -0.55 |
| Cyclohexylamine | pKa (of conjugate acid) | 10.64 | 9.94 | -0.70 |
| 4-Methylcyclohexanecarboxylic Acid | ClogP | 1.99 | 1.83 | -0.16 |
Fluorine atoms exert a profound influence on the conformational preferences of a molecule, which in turn affects its reactivity and interaction with biological targets. beilstein-journals.orgrsc.org In this compound, the orientation of the hydroxymethyl group (-CH2OH) relative to the difluorinated ring is governed by a combination of steric and stereoelectronic effects.
Gauche and Anomeric Effects: The presence of fluorine can lead to stabilizing gauche interactions and anomeric effects. For example, in difluorinated pyrrolidines, the stability of conformers is significantly influenced by nN→σ*CF electron delocalization (an anomeric effect). beilstein-journals.org While this compound lacks the nitrogen atom for a classical anomeric effect, similar orbital interactions involving the oxygen lone pairs and the anti-bonding orbitals of the C-F bonds can influence conformational equilibria.
Impact on Reactivity: Conformational control is critical for reactivity. The preferred three-dimensional arrangement of the molecule dictates which reaction pathways are accessible. For instance, the introduction of a gem-difluoro group into a macrocycle was found to create a conformational equilibrium between a major trans-amide and a minor cis-amide, with the latter being more susceptible to metabolism. rsc.org This demonstrates how fluorination can open up new conformational states with different chemical properties.
Stereochemical Stability and Epimerization Studies
The stereocenter at the C1 position of this compound is crucial for its application as a chiral building block. The stability of this center against epimerization (the inversion of stereochemistry) is therefore a critical consideration.
Gem-difluorocyclopropanes are known to undergo thermal stereomutation. For example, studies on 1,1-difluoro-2,3-dimethylcyclopropanes have shown that they can undergo cis-trans isomerization at elevated temperatures. beilstein-journals.org This process is believed to occur through a homolytic cleavage of the weakened C-C bond opposite the CF2 group, forming a diradical intermediate which can then re-close to form either stereoisomer. beilstein-journals.org The activation energies for these isomerizations are lowered by the presence of the geminal fluorine substituents. beilstein-journals.org
A comparison of the rates of racemization and epimerization in chiral 2,3-dialkyl-1,1-difluorocyclopropanes confirmed that the ring-opening and closing processes proceed with coupled, disrotatory motions. beilstein-journals.org This implies that conditions promoting ring-opening, such as high temperatures, could potentially compromise the stereochemical integrity of the C1 position in this compound, leading to racemization.
In other systems, epimerization can be induced under basic conditions. For instance, certain 2'-carbonyl-α-C-glycopyranosides epimerize to their β-anomers upon treatment with sodium methoxide. nih.gov This occurs via enolation followed by a β-elimination to an acyclic intermediate, which then re-cyclizes to the thermodynamically more stable product. While the mechanism for the cyclopropyl (B3062369) system would be different, the potential for base-mediated epimerization, possibly involving the hydroxyl proton, should be considered depending on the reaction conditions.
Applications of 1s 2,2 Difluorocyclopropyl Methanol As a Chiral Building Block in Organic Synthesis
Construction of Chiral Fluorinated Scaffolds
[(1S)-2,2-Difluorocyclopropyl]methanol and its derivatives are powerful starting materials for constructing larger, stereochemically complex fluorinated scaffolds. The primary strategy involves converting the hydroxymethyl group into a good leaving group, such as a tosylate or mesylate, which can then undergo nucleophilic substitution or participate in cascade reactions.
For instance, (2,2-difluorocyclopropyl)methyl tosylate, readily prepared from the parent alcohol, serves as a key precursor. It can react with various nucleophiles, allowing for the stereospecific introduction of the chiral difluorocyclopropyl unit into a new molecular framework. Research has shown that these tosylates can be used in reactions with nitrogen-based nucleophiles like indoles and other heterocycles. cas.cn This provides a direct route to N-alkylated products where the chiral center of the original alcohol is preserved.
The reactivity of these systems can also lead to more complex scaffold construction through controlled ring-opening reactions of the cyclopropylmethyl cation intermediate that forms during solvolysis. researchgate.net The regiochemistry of this ring-opening is influenced by substituents on the cyclopropane (B1198618) ring, offering a pathway to diverse homoallylic fluoride (B91410) structures. researchgate.net This controlled fragmentation allows chemists to design and build unique fluorinated acyclic and cyclic scaffolds that would be difficult to access through other methods.
Role in the Synthesis of Complex Natural Product Analogues (Non-biological activity focus)
The gem-difluorocyclopropane unit is an attractive feature to incorporate into analogues of natural products to enhance their metabolic stability or to probe their structure-activity relationships. While direct applications of this compound in the total synthesis of natural product analogues are emerging, the strategy generally relies on its ability to act as a conformationally restricted and metabolically robust mimic of other chemical groups.
The synthesis of gem-difluoro derivatives of natural products has been achieved by fluorinating a corresponding ketone with reagents like diethylaminosulfur trifluoride (DAST). google.com However, using a pre-formed chiral building block like this compound offers a more controlled and stereoselective approach. The synthesis would involve coupling the chiral building block, or a derivative thereof, to a larger fragment of the natural product scaffold. diva-portal.org This bottom-up approach ensures the stereochemical integrity of the difluorocyclopropyl moiety in the final analogue. For example, a synthetic strategy could involve the alkylation of an advanced intermediate with (bromomethyl)-1,1-difluorocyclopropane, which is accessible from the title methanol (B129727). researchgate.net
Precursor in the Development of Fluorinated Amino Acids and Peptidomimetics (Non-biological activity focus)
The incorporation of fluorinated amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability and controlled conformations. thieme.de this compound is a key precursor for a unique class of fluorinated cyclopropyl (B3062369) amino acids (FCAAs).
A straightforward pathway to various FCAA analogues, including those mimicking methionine, leucine, and lysine, has been developed starting from a fluorinated cyclopropane scaffold derived from the corresponding methanol. nih.govresearchgate.net The synthesis typically involves converting the alcohol to a halide or tosylate, followed by displacement with a suitable nucleophile (e.g., a cyanide or a protected amino group synthon) and subsequent elaboration to the amino acid. nih.gov
One documented synthesis describes a practical route to various amino acid analogues from a unique fluorinated cyclopropane scaffold. nih.gov This work also reported the first synthesis of a tripeptide incorporating a fluorinated cyclopropane amino acid, demonstrating the utility of these building blocks in peptide synthesis. nih.govresearchgate.net The difluorocyclopropyl group acts as a constrained dipeptide mimic, influencing the peptide backbone's secondary structure.
| Starting Material Derivative | Target Amino Acid Type | Key Synthetic Step | Reference |
| Fluorinated cyclopropane scaffold | Methionine, Leucine, Lysine, Arginine analogues | Nucleophilic substitution/elaboration | nih.govresearchgate.net |
| Functionalized alkenes | Difluorocyclopropane amino acids | Difluorocyclopropanation / functional group manipulation | nih.gov |
| α,α-Difluoro-β-lactams | Peptides with α,α-difluoro-β-amino acid units | Ring-opening peptide elongation | thieme.de |
Utility in the Preparation of Advanced Organofluorine Materials (Non-biological/non-clinical)
The unique electronic properties and rigidity of the difluorocyclopropane group make it an interesting component for advanced materials, particularly liquid crystals (LCs). researchgate.net The strong dipole moment of the C-F bonds can be leveraged to control the dielectric anisotropy of the final material, a critical parameter for display applications.
Researchers have successfully synthesized a range of organic liquid crystals that feature a terminal gem-difluorocyclopropane moiety. beilstein-journals.orgbeilstein-journals.orgnih.gov These materials are typically prepared by the difluorocyclopropanation of a corresponding olefin precursor, which itself can be derived from simpler building blocks. beilstein-journals.orgbeilstein-journals.org The use of chiral, enantiomerically pure building blocks derived from this compound could lead to the development of novel chiral dopants or ferroelectric liquid crystals.
Studies have shown that difluorocyclopropane-containing liquid crystals can exhibit smectic phases and negative dielectric anisotropy. beilstein-journals.orgbeilstein-journals.org The orientation of the CF2 group's dipole relative to the long axis of the molecule is a key design element. Computational analysis and X-ray crystallography confirm that the cyclopropane ring introduces specific conformational preferences that influence the bulk properties of the material. beilstein-journals.org Although challenges remain for commercial development, these studies highlight the potential of the difluorocyclopropane motif in the rational design of new organofluorine materials. beilstein-journals.org
| Material Type | Key Feature | Synthetic Approach | Reference |
| Liquid Crystals | Negative dielectric anisotropy | Difluorocarbene addition to olefin precursors | beilstein-journals.orgbeilstein-journals.org |
| Liquid Crystals | Smectic phases | Introduction of terminal difluorocyclopropane motifs | beilstein-journals.org |
| Chiral Dopants | Induction of cholesteric phases | Use of enantiomerically pure fluorinated diphenylcyclopropane carboxylates | beilstein-journals.org |
Stereoselective Introduction of Difluorocyclopropyl Moiety into Target Molecules
The primary value of this compound as a building block lies in its defined stereochemistry, which can be transferred to a target molecule through stereoselective reactions. A common strategy is the conversion of the alcohol to a derivative with a good leaving group, such as (2,2-difluorocyclopropyl)methyl tosylate, and subsequent SN2 reaction with a nucleophile. cas.cngoogle.com This process typically occurs with inversion of configuration if the reaction is at a chiral center, but in this case, the reaction at the primary carbon preserves the stereochemistry of the adjacent chiral cyclopropyl carbon.
The fate of the difluorocyclopropylmethyl system can also be dictated by solvolysis conditions, which may involve the formation of a cyclopropylmethyl carbocation. researchgate.net The stability and subsequent rearrangement of this cation are highly dependent on the substitution pattern of the cyclopropane ring. Studies on the acetolysis of (2,2-difluorocyclopropyl)methyl tosylates have shown that the fluorine atoms significantly influence the regioselectivity of the C-C bond cleavage upon ring-opening. researchgate.net The regioselectivity is attributed to the ability of the fluorine atoms to stabilize a developing positive charge through a mesomeric effect, directing the ring-opening to form specific homoallylic products. researchgate.net This predictable, stereoelectronically controlled reactivity allows for the stereoselective synthesis of complex fluorinated structures.
Advanced Spectroscopic and Computational Characterization of 1s 2,2 Difluorocyclopropyl Methanol
High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For [(1S)-2,2-difluorocyclopropyl]methanol, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques provides a complete picture of its connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The methylene (B1212753) protons of the CH₂OH group typically appear as a doublet of doublets due to coupling with the adjacent chiral cyclopropyl (B3062369) proton. The cyclopropyl protons themselves present a complex multiplet pattern due to geminal and cis/trans couplings with each other and with the fluorine atoms. The hydroxyl proton usually appears as a broad singlet, which can be exchanged with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The difluorinated carbon (CF₂) of the cyclopropyl ring is significantly shifted downfield and appears as a triplet due to the one-bond carbon-fluorine coupling (¹JCF). The other two cyclopropyl carbons and the hydroxymethyl carbon also exhibit characteristic chemical shifts, with their multiplicities revealing carbon-fluorine and carbon-proton couplings.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center. Consequently, they are expected to show distinct chemical shifts and couple to each other, resulting in an AX spin system (two doublets). Further couplings to the cyclopropyl protons will introduce additional splitting.
Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and require experimental determination.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~3.6-3.8 | m | - | -CH₂OH |
| ¹H | ~1.5-1.8 | m | - | -CH- (cyclopropyl) |
| ¹H | ~1.0-1.4 | m | - | -CH₂- (cyclopropyl) |
| ¹³C | ~110-115 | t | ¹JCF ≈ 280-290 | CF₂ |
| ¹³C | ~60-65 | s | - | -CH₂OH |
| ¹³C | ~20-30 | m | - | -CH- & -CH₂- (cyclopropyl) |
| ¹⁹F | ~ -130 to -150 | m | - | CF₂ |
Two-dimensional NMR experiments are crucial for assembling the full molecular structure and confirming stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the hydroxymethyl protons and the adjacent cyclopropyl proton, as well as among the three cyclopropyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the stereochemistry by showing through-space interactions between specific protons on the cyclopropyl ring and the hydroxymethyl group. The differential analysis of 2D NMR spectra can be a powerful tool for identifying compounds in complex mixtures. researchgate.netnih.gov
Vibrational Spectroscopy for Conformational and Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary methods that provide information about the functional groups and conformational properties of a molecule. thermofisher.comeag.com
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the cyclopropyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-F stretching vibrations are typically strong and found in the 1000-1200 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C-C bonds of the cyclopropane (B1198618) ring are expected to give rise to characteristic Raman signals. While the O-H stretch is typically weak in Raman, the C-F bonds will also show characteristic bands. researchgate.netirphouse.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 | FTIR (strong, broad) |
| C-H Stretch (sp³) | 2850-3000 | FTIR, Raman |
| C-O Stretch | 1000-1100 | FTIR |
| C-F Stretch | 1000-1200 | FTIR (strong), Raman |
| Cyclopropyl Ring | ~1000, ~3000 | Raman |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through analysis of its fragmentation patterns. whitman.edu
For this compound (C₄H₆F₂O), the exact mass of the molecular ion [M]⁺ would be 108.03867 u. In high-resolution mass spectrometry (HRMS), this precise mass can confirm the molecular formula.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways:
Alpha-cleavage: Loss of a hydrogen radical from the carbon bearing the hydroxyl group is a common fragmentation for primary alcohols, leading to a resonance-stabilized cation. libretexts.org
Loss of water: Dehydration is another typical fragmentation pathway for alcohols, resulting in a peak at [M-18]. libretexts.org
Loss of HF: The presence of fluorine atoms allows for the loss of a molecule of hydrogen fluoride (B91410), leading to a fragment at [M-20]. whitman.edu
Ring-opening: The strained cyclopropane ring can open upon ionization, leading to a variety of fragment ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 108 | [C₄H₆F₂O]⁺ (Molecular Ion) |
| 90 | [C₄H₅F₂]⁺ (Loss of H₂O) |
| 88 | [C₄H₅FO]⁺ (Loss of HF) |
| 77 | [C₃H₂F₂]⁺ (Loss of CH₂OH) |
| 45 | [CH₂OH]⁺ |
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Determination
As this compound is a chiral compound, determining its enantiomeric purity is essential.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. nih.gov The compound is passed through a column containing a chiral stationary phase (CSP). chromatographyonline.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov This method is crucial for determining the enantiomeric excess (e.e.) of a sample.
Optical Rotation: A pure enantiomer will rotate the plane of plane-polarized light in a specific direction. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. While the sign and magnitude of the optical rotation confirm the presence of a single enantiomer, it is less accurate for determining high enantiomeric purities compared to chiral chromatography. The determination of enantiomeric excess can also be achieved using NMR with chiral solvating agents. nih.govbohrium.comacs.orgkaist.ac.kr
Computational Chemistry Studies
Computational chemistry, particularly using Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of this compound. nih.gov
Conformational Analysis: Computational methods can be used to calculate the relative energies of different conformers of the molecule, helping to predict the most stable three-dimensional structure. nih.govfrontiersin.org This is particularly useful for understanding the orientation of the hydroxymethyl group relative to the cyclopropane ring.
NMR Chemical Shift Prediction: Theoretical calculations can predict NMR chemical shifts and coupling constants. These predicted values can be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed structure.
Vibrational Frequency Calculation: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which can be used to interpret and assign the experimental FTIR and Raman spectra.
These computational studies complement the experimental data, providing a deeper understanding of the molecule's properties at an atomic level.
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are instrumental in elucidating the electronic structure and energetic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between computational cost and accuracy.
The presence of two highly electronegative fluorine atoms on the cyclopropane ring significantly influences the molecule's electronic properties. These atoms withdraw electron density from the cyclopropyl ring, particularly from the C2 carbon to which they are attached. This inductive effect polarizes the C-F bonds and also affects the adjacent C-C bonds of the ring.
Computational studies on related fluorinated cyclopropanes have shown that the C-F bonds can engage in hyperconjugative interactions with the σ*-orbitals of adjacent bonds, which can stabilize certain conformations. beilstein-journals.org For this compound, key electronic parameters can be calculated, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. These calculations help in understanding the molecule's reactivity, with the electrostatic potential map highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The hydroxymethyl group, for instance, presents a nucleophilic oxygen atom, while the protons on the cyclopropane ring are rendered more acidic due to the electron-withdrawing nature of the fluorine atoms.
A representative table of calculated electronic properties for a model system is shown below.
| Calculated Property | Representative Value | Method |
| Dipole Moment | ~2.5 D | DFT/B3LYP/6-31G |
| HOMO Energy | ~-7.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | ~1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | ~8.7 eV | DFT/B3LYP/6-31G |
Note: These are illustrative values for a model system and the exact values would depend on the specific computational method and basis set used.
Conformational Landscape and Energetic Barriers
Computational studies on similar substituted cyclopropanes and other fluorinated alkanes reveal that the conformational preferences are governed by a combination of steric and electronic effects. beilstein-journals.orgresearchgate.net For this compound, the rotation around the C1-C(methanol) bond is expected to have a relatively low energy barrier. The key dihedral angle to consider is H-C1-C(methanol)-O.
Potential energy surface (PES) scans, calculated using quantum mechanical methods, can map out the energy changes as this dihedral angle is varied. This allows for the identification of stable conformers (local minima) and the transition states connecting them. It is anticipated that conformers that minimize steric repulsion between the hydroxymethyl group and the cyclopropane ring will be favored. Furthermore, electronic effects, such as the gauche effect observed in 1,2-difluoroalkanes, might play a role in stabilizing certain conformations through hyperconjugative interactions. researchgate.netnih.gov Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have highlighted the strong repulsive interactions that can occur between fluorine and oxygen atoms when they are in close proximity, which would likely destabilize conformations where the hydroxyl group is oriented towards the CF2 group. nih.gov
A representative table of relative energies for possible conformers is provided below.
| Conformer | Dihedral Angle (H-C1-C(methanol)-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 0.5 |
| Gauche 2 | -60° | 0.6 |
Note: These are illustrative values. The actual energy differences may vary based on the level of theory and solvent effects.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, in reactions where the hydroxyl group is converted to a leaving group, followed by nucleophilic substitution or elimination, computational methods can be used to model the entire reaction pathway.
By locating the transition state (TS) structures and calculating their energies, the activation energy for a given reaction step can be determined. This information is vital for understanding the feasibility and kinetics of a reaction. For example, the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates has been a subject of interest, where the participation of the cyclopropane ring in the reaction can be investigated computationally. beilstein-journals.org
In a hypothetical SN2 reaction at the methylene carbon, the reaction coordinate would involve the approach of the nucleophile and the departure of the leaving group. The transition state for this process can be optimized, and its vibrational frequencies calculated to confirm that it is a true first-order saddle point on the potential energy surface (characterized by one imaginary frequency).
Below is an illustrative table for a hypothetical reaction step.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactants | 0.0 | - |
| Transition State | 15.2 | Breaking and forming bond lengths |
| Products | -5.8 | - |
Note: These values are for a hypothetical reaction and are highly dependent on the specific reactants, solvent, and computational method.
Prediction of Spectroscopic Parameters
Quantum mechanical calculations can predict various spectroscopic parameters, which can be invaluable for the characterization of this compound and for the interpretation of experimental spectra.
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated. These predictions are particularly useful for assigning complex spectra and for confirming the stereochemistry of the molecule. The calculated values, when properly scaled, often show good agreement with experimental data. For related fluorinated compounds, through-space spin-spin couplings between ¹H and ¹⁹F have been used to determine conformational preferences. nih.gov
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of characteristic absorption bands in the experimental IR spectrum, such as the C-F and O-H stretching vibrations.
Vibrational Circular Dichroism (VCD): For chiral molecules like this compound, VCD spectra can be predicted. Comparing the predicted VCD spectrum with the experimental one is a powerful method for determining the absolute configuration of the molecule.
A representative table of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (CHOH) | 3.6 ppm | 3.7 ppm |
| ¹³C NMR Chemical Shift (CF₂) | 115 ppm (t) | 114 ppm (t) |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |
Note: Predicted values are typically scaled to improve agreement with experimental data. The level of agreement depends on the computational methodology.
Future Research Directions and Emerging Methodologies for Difluorocyclopropyl Methanol Systems
Development of Novel and More Sustainable Asymmetric Synthesis Routes
The demand for enantiopure compounds like [(1S)-2,2-difluorocyclopropyl]methanol has catalyzed a shift away from classical synthetic methods, which often rely on costly reagents, harsh conditions, and produce significant waste. sruc.ac.uk The principles of green and sustainable chemistry are now guiding the development of next-generation synthetic routes. sruc.ac.ukresearchgate.net This involves designing processes that are more cost-effective, safer for human health, and better for the environment by using recyclable catalysts and eco-friendly solvents. sruc.ac.ukrsc.org
A primary focus is the advancement of asymmetric catalysis. While traditional methods for difluorocyclopropanation involve the generation of difluorocarbene from sources like dibromodifluoromethane (B1204443) or (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), emerging research prioritizes catalytic, enantioselective approaches. beilstein-journals.org
Biocatalysis: One of the most promising sustainable strategies is the use of engineered enzymes. Researchers have successfully employed engineered myoglobin (B1173299) variants to catalyze asymmetric cyclopropanation reactions. rochester.edu These biocatalytic systems, often utilized in whole-cell transformations, can produce chiral cyclopropanes on a multi-gram scale with exceptional levels of diastereo- and enantioselectivity, frequently outperforming existing chemical methods. rochester.edu This approach offers a greener alternative by operating under mild conditions in aqueous media.
Advanced Catalytic Systems: Beyond biocatalysis, new metal-based catalytic systems are being explored. A notable development is the use of chiral-at-metal Rhodium(III) complexes for the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides. acs.org This method provides a practical route to chiral cyclopropanes, benefiting from the high stability and accessibility of sulfoxonium ylides as carbene precursors, which are often considered safer alternatives to diazo compounds. acs.org Another innovative strategy involves a three-step sequence of aldol–cyclopropanation–retro-aldol reactions, using chiral auxiliaries to achieve the stereoselective synthesis of enantiopure cyclopropane (B1198618) precursors. rsc.org
Table 1: Comparison of Emerging Asymmetric Synthesis Methodologies
| Methodology | Catalyst/System | Key Features | Reported Selectivity | Citations |
|---|---|---|---|---|
| Biocatalysis | Engineered Myoglobin Variants | Enables gram-scale synthesis; Uses whole-cell biotransformations; Environmentally benign. | 98–99.9% de; 96–99.9% ee | rochester.edu |
| Chiral Metal Complex | Chiral-at-metal Rh(III) Complex | Employs stable vinyl sulfoxonium ylides; Mild reaction conditions; Good functional group tolerance. | High enantiomeric excess | acs.org |
| Chiral Auxiliary | Aldol–Cyclopropanation–Retro-Aldol | Three-step sequence for stereoselective synthesis of cyclopropane carboxaldehydes. | High stereoselectivity | rsc.org |
Future efforts will likely concentrate on expanding the substrate scope of these methods, developing more robust and recyclable catalysts, and utilizing environmentally benign solvents like water or ionic liquids to further align with green chemistry principles. mdpi.com
Exploration of Unprecedented Chemical Transformations and Cascade Reactions
The gem-difluorocyclopropane motif is not merely a stable structural element but also a versatile synthon whose inherent ring strain and unique electronic properties can be harnessed for complex molecular construction. Future research is increasingly focused on unlocking this potential through novel ring-opening transformations and cascade reactions. Cascade reactions, which involve the formation of multiple chemical bonds in a single operation, offer an elegant and efficient pathway to complex molecules from simple starting materials. rsc.orgmdpi.com
Recent breakthroughs have demonstrated the power of this approach. For instance, palladium-catalyzed regioselective cascade reactions have been developed to transform gem-difluorocyclopropanes into diverse heterocyclic structures. rsc.org Depending on the specific ligand and reaction conditions, these transformations can proceed through controlled C-C or C-F bond cleavage to yield valuable scaffolds like pyrazoles and pyrroles. rsc.org Another innovative strategy involves a photoredox-catalyzed [3+2]-radical cascade cyclization, which allows for the construction of gem-difluorocyclopentane rings. rsc.org
Furthermore, the reaction of gem-difluorocyclopropyl ketones with nitriles under acidic conditions has been shown to produce 2-fluoropyrroles through a ring-opening cyclization sequence. rsc.org These transformations highlight a key future direction: using the difluorocyclopropyl group as a reactive handle to access unprecedented molecular diversity.
Table 2: Examples of Novel Transformations of gem-Difluorocyclopropane Systems
| Starting Material Type | Catalyst/Reagent | Transformation Type | Product Class | Citations |
|---|---|---|---|---|
| gem-Difluorocyclopropanes | Isothiourea / Photoredox Catalyst | [3+2]-Radical Cascade Cyclization | gem-Difluorocyclopentanes | rsc.org |
| gem-Difluorocyclopropanes | Pd/NHC Catalyst | Regioselective Annulation | Pyrazoles, Pyrroles | rsc.org |
| gem-Difluorocyclopropyl Ketones | CF₃SO₃H / Nitriles | Ring-Opening / Cyclization | 2-Fluoropyrroles | rsc.org |
Future investigations will likely explore other transition metals and catalytic systems to uncover new reaction pathways. The development of enzymatic cascades, which orchestrate complex transformations in biosynthesis, could also serve as inspiration for designing new one-pot reactions in the laboratory. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale synthesis to industrial production can be accelerated and improved through the adoption of modern technologies like flow chemistry and automated synthesis.
Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including superior control over temperature and pressure, enhanced safety, and greater scalability. seqens.com This technology is particularly well-suited for fluorination reactions and for handling hazardous reagents or unstable intermediates, which can be generated on-demand and consumed immediately in the flow stream. nih.govyoutube.comucd.ie For the synthesis of this compound and its derivatives, flow reactors could enable better management of exothermic reactions and allow for the safe use of highly reactive intermediates. nih.govucd.ie Furthermore, coupling flow reactors with photochemical or electrochemical modules opens up possibilities for novel, energy-efficient transformations that are difficult to achieve in batch setups. youtube.com
Automated Synthesis Platforms: The synthesis of compound libraries for screening and optimization can be a time-consuming process. Modern automated synthesizers, which often use pre-packaged reagent cartridges, are set to revolutionize this workflow. youtube.com These platforms allow a chemist to set up a reaction in minutes with no specialized programming, after which the machine executes the synthesis and purification steps automatically. youtube.com This technology provides a much safer and more efficient way to explore the chemical space around a core scaffold like this compound. By simply changing the reaction cartridge, the starting alcohol could be converted into a wide array of derivatives (e.g., ethers, esters, amines), rapidly generating diverse molecules for further research. youtube.com
Table 3: Technological Integration for Advanced Synthesis
| Technology | Key Advantages | Application to Difluorocyclopropyl Systems | Citations |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, and process control; precise management of temperature and reaction time. | Safe handling of fluorinating agents and energetic intermediates; telescoped multi-step synthesis; integration with photo- and electrochemistry. | seqens.comnih.govyoutube.comucd.ie |
| Automated Synthesis | Increased throughput; high reproducibility; safe handling of reagents in contained cartridges; requires minimal user intervention. | Rapid library synthesis for derivatization of the methanol (B129727) group; exploration of reaction conditions. | youtube.com |
The integration of these platforms with machine learning algorithms for reaction self-optimization represents a significant future frontier, promising to further accelerate the discovery and development of novel chemical entities. youtube.com
Expansion of Synthetic Applications in Emerging Areas of Chemical Research (Non-clinical)
While the gem-difluorocyclopropane motif is well-established in medicinal chemistry, its unique steric and electronic profile makes it highly attractive for other areas of chemical research. The expansion of its applications beyond the clinical context is a key direction for future work.
Agrochemicals: Many of the properties that make the difluorocyclopropyl group valuable in pharmaceuticals—such as metabolic stability and modulation of physicochemical properties—are also highly desirable in the design of next-generation pesticides and herbicides. researchgate.netnih.gov Future research will likely see the incorporation of this compound and related structures into screening programs for new agrochemicals.
Materials Science: The synthesis of novel heterocyclic systems, such as pyrazoles, from difluorocyclopropane precursors opens avenues in materials science, where such scaffolds are known to be useful components of functional materials. rsc.orgresearchgate.net The predictable conformational constraints and strong dipole moment of the difluorocyclopropyl group could be exploited to design new liquid crystals, polymers, or organic electronic materials with tailored properties.
Photoredox and Nanophotonics: An exciting and nascent area of research is the use of chiral molecules in nanophotonics. Resonant nanostructures can dramatically enhance chiral-optical effects, creating possibilities for high-yield enantioselective photochemistry. nih.gov The this compound scaffold could serve as a chiral ligand or building block in the design of new photosensitizers or catalysts. Its integration into such systems could enable novel photochemical reactions, leveraging the unique reactivity of the strained ring system under photo-excitation. nih.gov
Q & A
Basic: What synthetic methodologies are effective for preparing [(1S)-2,2-difluorocyclopropyl]methanol?
Methodological Answer:
Hydrogen-borrowing alkylation using iridium catalysts at room temperature is effective, yielding 59% of the product. Elevated temperatures (e.g., 85°C) reduce yields due to side reactions like desilylation or cyclopropane ring degradation. Alternative routes include esterification of precursors like ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3), followed by reduction . Key considerations include avoiding protic solvents and optimizing catalyst loading (e.g., 2 mol% Ir) to minimize decomposition.
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: Use NMR to confirm fluorination patterns and monitor reaction progress. The geminal difluoro group produces distinct splitting patterns.
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., cyclopropane ring conformation) using crystallographic data deposited in the Cambridge Structural Database (CSD) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, particularly for intermediates like potassium (2,2-difluorocyclopropyl)trifluoroborate (CAS: 2416056-30-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
